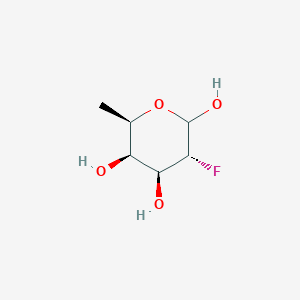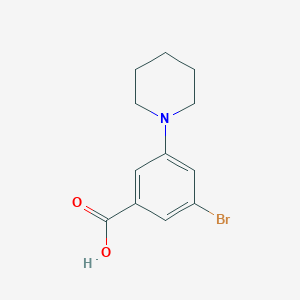
5-Bromo-2-isobutoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-isobutoxyphenol: is an organic compound that belongs to the class of bromophenols. Bromophenols are phenolic compounds where one or more hydrogen atoms on the benzene ring are replaced by bromine atoms. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isobutoxyphenol can be achieved through several methods. One common approach involves the bromination of 2-isobutoxyphenol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and environmentally friendly solvents is also considered to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-isobutoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: The corresponding phenol without the bromine atom.
Substitution: Phenolic compounds with different substituents replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-isobutoxyphenol is used as an intermediate in the synthesis of various organic compounds. Its brominated structure makes it a valuable building block for creating more complex molecules through cross-coupling reactions.
Biology: In biological research, bromophenols like this compound are studied for their potential antimicrobial and antifungal properties. They are also used in the development of bioactive compounds for pharmaceutical applications.
Medicine: The compound’s phenolic structure allows it to interact with biological targets, making it a candidate for drug development. It is explored for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its brominated structure imparts unique properties to these materials, enhancing their performance and stability.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-isobutoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
5-Bromo-2-chlorophenol: Similar in structure but with a chlorine atom instead of an isobutoxy group.
5-Bromo-2-methoxyphenol: Similar in structure but with a methoxy group instead of an isobutoxy group.
2-Bromo-4-isobutoxyphenol: Similar in structure but with the bromine atom at a different position on the phenol ring.
Uniqueness: 5-Bromo-2-isobutoxyphenol is unique due to the presence of both a bromine atom and an isobutoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H13BrO2 |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
5-bromo-2-(2-methylpropoxy)phenol |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,12H,6H2,1-2H3 |
Clé InChI |
ANSLNTXBUSFEKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


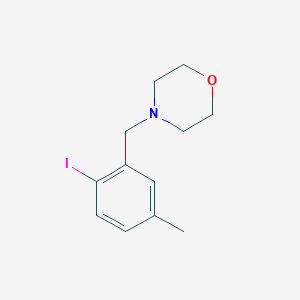
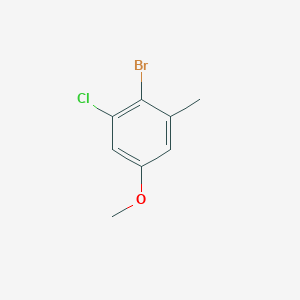
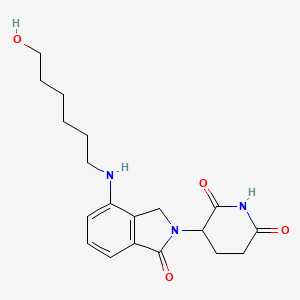
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)

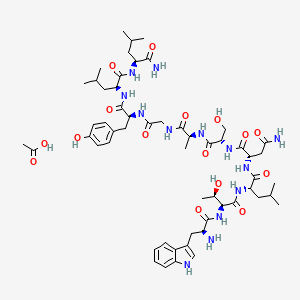
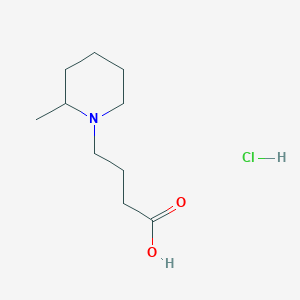
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)
![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)



